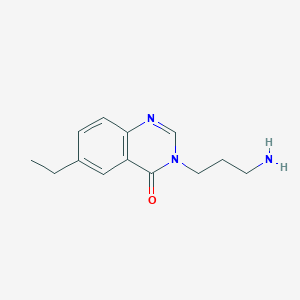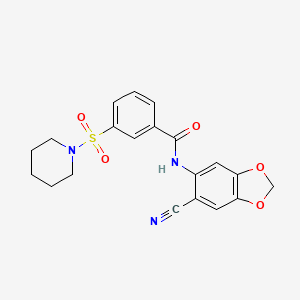![molecular formula C19H24N2 B6124950 3-[1-(2,5-dimethylbenzyl)-2-piperidinyl]pyridine](/img/structure/B6124950.png)
3-[1-(2,5-dimethylbenzyl)-2-piperidinyl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[1-(2,5-dimethylbenzyl)-2-piperidinyl]pyridine, also known as DMPP, is a chemical compound that belongs to the class of nicotinic acetylcholine receptor agonists. DMPP is widely used in scientific research to study the mechanism of action of nicotinic acetylcholine receptors.
Mécanisme D'action
3-[1-(2,5-dimethylbenzyl)-2-piperidinyl]pyridine binds to the nicotinic acetylcholine receptor and activates it by inducing a conformational change that allows ions to flow through the channel. This leads to depolarization of the cell membrane and the generation of an action potential. The exact mechanism of this compound binding to the receptor is not fully understood, but it is thought to involve interactions with several amino acid residues in the receptor binding site.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects that have been studied in scientific research. It has been shown to increase the release of several neurotransmitters, including acetylcholine, dopamine, and serotonin. This compound also increases the activity of several intracellular signaling pathways, including the cAMP and ERK pathways. Physiologically, this compound has been shown to increase heart rate and blood pressure, as well as induce muscle contractions.
Avantages Et Limitations Des Expériences En Laboratoire
3-[1-(2,5-dimethylbenzyl)-2-piperidinyl]pyridine has several advantages for lab experiments. It is a potent agonist of nicotinic acetylcholine receptors and has a well-characterized mechanism of action. It is also relatively easy to synthesize and purify. However, there are also some limitations to its use. This compound has a short half-life and rapidly desensitizes the receptor, which can make it difficult to use in long-term experiments. Additionally, this compound has off-target effects on other ion channels and receptors, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on 3-[1-(2,5-dimethylbenzyl)-2-piperidinyl]pyridine. One area of interest is the development of more selective agonists of nicotinic acetylcholine receptors that do not have off-target effects. Another area of interest is the study of the effects of nicotinic acetylcholine receptor activation on different types of neurons and in different brain regions. Additionally, the use of this compound in combination with other drugs or treatments may provide insights into new therapeutic approaches for neurological disorders.
Méthodes De Synthèse
3-[1-(2,5-dimethylbenzyl)-2-piperidinyl]pyridine can be synthesized using a variety of methods, including the reaction of 2,5-dimethylbenzyl chloride with 2-pyridylmagnesium bromide, followed by the addition of piperidine. Another method involves the reaction of 2,5-dimethylbenzylamine with 2-bromo-5-chloropyridine, followed by the addition of piperidine. The purity of this compound can be increased by recrystallization from ethanol.
Applications De Recherche Scientifique
3-[1-(2,5-dimethylbenzyl)-2-piperidinyl]pyridine is widely used in scientific research to study the mechanism of action of nicotinic acetylcholine receptors. Nicotinic acetylcholine receptors are a type of ligand-gated ion channel that are widely expressed in the nervous system. This compound is a potent agonist of nicotinic acetylcholine receptors, and its use allows researchers to study the effects of receptor activation on neuronal function.
Propriétés
IUPAC Name |
3-[1-[(2,5-dimethylphenyl)methyl]piperidin-2-yl]pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2/c1-15-8-9-16(2)18(12-15)14-21-11-4-3-7-19(21)17-6-5-10-20-13-17/h5-6,8-10,12-13,19H,3-4,7,11,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEYWHCUXTCZSNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2CCCCC2C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S*,4S*)-2-({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B6124879.png)
![N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-4-methylbenzamide](/img/structure/B6124886.png)
![ethyl 3,5-dimethyl-4-{[3-(2-methyl-6-oxo-1,6-dihydropyrimidin-4-yl)piperidin-1-yl]carbonyl}-1H-pyrrole-2-carboxylate](/img/structure/B6124894.png)


![2-[4-(1-benzofuran-2-ylmethyl)-1-isobutyl-2-piperazinyl]ethanol](/img/structure/B6124908.png)
![1-(2-methoxyphenyl)-N-methyl-N-{[3-(3-methylbutyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine](/img/structure/B6124915.png)
![N-methyl-3-[5-(4-phenylbutyl)-1,3,4-oxadiazol-2-yl]-N-(2-pyridinylmethyl)propanamide](/img/structure/B6124919.png)
![3-{1-(2-chlorophenyl)-3-[4-(methoxymethyl)-1-piperidinyl]-3-oxopropyl}phenol](/img/structure/B6124921.png)


![3-ethyl-N-[1-(3-methoxyphenyl)ethyl]-5-methyl-4-isoxazolecarboxamide](/img/structure/B6124952.png)
